

1-Bromoheptane molecular structure and formula

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Compound Name: 1-Bromoheptane

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An In-depth Technical Guide to **1-Bromoheptane**: Molecular Structure, Properties, and Applications in Drug Development

Introduction

1-Bromoheptane (n-heptyl bromide) is a linear alkyl halide that serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its structure, comprising a seven-carbon aliphatic chain and a terminal bromine atom, imparts a specific reactivity profile that is highly valued by researchers and drug development professionals. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the heptyl chain provides a lipophilic scaffold.^{[2][3]} These characteristics allow for the strategic introduction of the heptyl moiety into a wide range of molecules, thereby modifying their physicochemical properties such as lipophilicity, size, and interaction with biological targets.^[2] This guide provides a comprehensive overview of **1-bromoheptane**, detailing its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its utility in the synthesis of specialty chemicals and pharmaceuticals.^{[1][4]}

Molecular Structure and Formula

1-Bromoheptane is an organobromine compound characterized by a bromine atom covalently bonded to the terminal carbon of a heptane chain.

| Identifier | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₇ H ₁₅ Br | [1][5][6] |
| Linear Formula | CH ₃ (CH ₂) ₆ Br | [7] |
| IUPAC Name | 1-bromoheptane | [5] |
| Synonyms | n-Heptyl bromide, Heptyl bromide | [5][8] |
| CAS Number | 629-04-9 | [1][5] |
| SMILES | CCCCCCBr | [5][7] |
| InChI | 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | [5][7][8] |
| InChIKey | LSXKDWGTSHCFPP-UHFFFAOYSA-N | [5][8] |

Physicochemical Properties

1-Bromoheptane is a colorless to pale yellow liquid under standard conditions.[5][6] It is a non-polar molecule, making it insoluble in water but soluble in many common organic solvents.[2][3] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Reference |
|---------------------------------------|---|--------------|
| Molecular Weight | 179.10 g/mol | [4][5][9] |
| Appearance | Clear, colorless to light yellow liquid | [1][3][6] |
| Melting Point | -58 °C | [4][6][7][9] |
| Boiling Point | 180 °C | [1][4][6][9] |
| Density | 1.140 g/mL at 25 °C | [6][7][9] |
| Flash Point | 60 °C (141 °F) - closed cup | [7][9] |
| Refractive Index (n ²⁰ /D) | 1.4499 | [6][7][10] |
| Vapor Density | 6.18 (vs air) | [6][7] |
| Water Solubility | Insoluble (0.0066 g/L) | [3][6] |

Synthesis of 1-Bromoheptane

The most common and efficient method for synthesizing **1-bromoheptane** is through the nucleophilic substitution of 1-heptanol.[4] This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where a primary alcohol is converted into a primary alkyl halide.[11][12] The hydroxyl group (-OH) of the alcohol, a poor leaving group, is first protonated by a strong acid to form a good leaving group, water (H₂O). The bromide nucleophile then attacks the electrophilic carbon in a concerted step, displacing the water molecule.[12][13]

Experimental Protocol: Synthesis from 1-Heptanol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides.[10][12]

Materials:

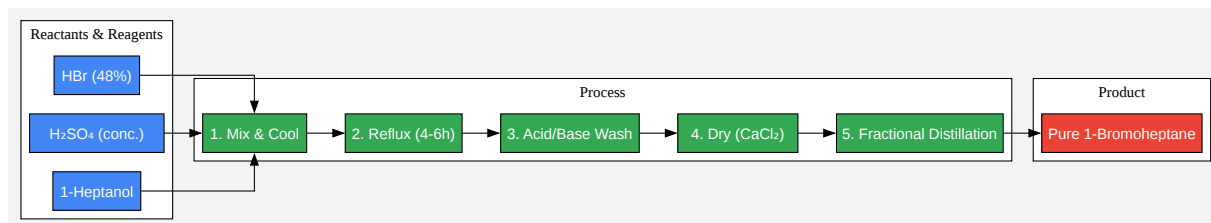
- 1-Heptanol
- Concentrated Sulfuric Acid (H₂SO₄)

- Hydrobromic Acid (HBr, 48%) or Sodium Bromide (NaBr)
- Sodium Bicarbonate (NaHCO₃) solution, saturated
- Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
- Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, cautiously add 0.5 moles of concentrated sulfuric acid to 1.0 mole of 1-heptanol while cooling the flask in an ice bath.
- **Addition of Bromide Source:** Slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl. (Alternatively, sodium bromide can be used, which generates HBr in situ with the sulfuric acid).[\[12\]](#)
- **Reflux:** Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 4-6 hours to ensure the reaction goes to completion.[\[10\]](#)
- **Work-up and Isolation:** After cooling, transfer the mixture to a separatory funnel. The organic layer (crude **1-bromoheptane**) will typically be the upper layer, but densities should be confirmed.
- **Washing:**
 - Wash the organic layer carefully with cold concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.[\[10\]](#)
 - Wash with water to remove the acid.
 - Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, venting the separatory funnel frequently to release CO₂ gas.
 - Wash again with water.
- **Drying:** Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like calcium chloride.[\[10\]](#)

- Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the **1-bromoheptane** by fractional distillation, collecting the fraction that boils at approximately 180 °C.[4][10]



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Caption: Workflow for the S_n2 synthesis of **1-bromoheptane**.

Reactivity and Key Applications in Synthesis

The synthetic utility of **1-bromoheptane** is dominated by the reactivity of its carbon-bromine bond.[1] The high electronegativity of bromine makes the attached carbon atom electrophilic and susceptible to attack by nucleophiles, while the bromide ion itself is an excellent leaving group.[2][3]

Alkylation Reactions

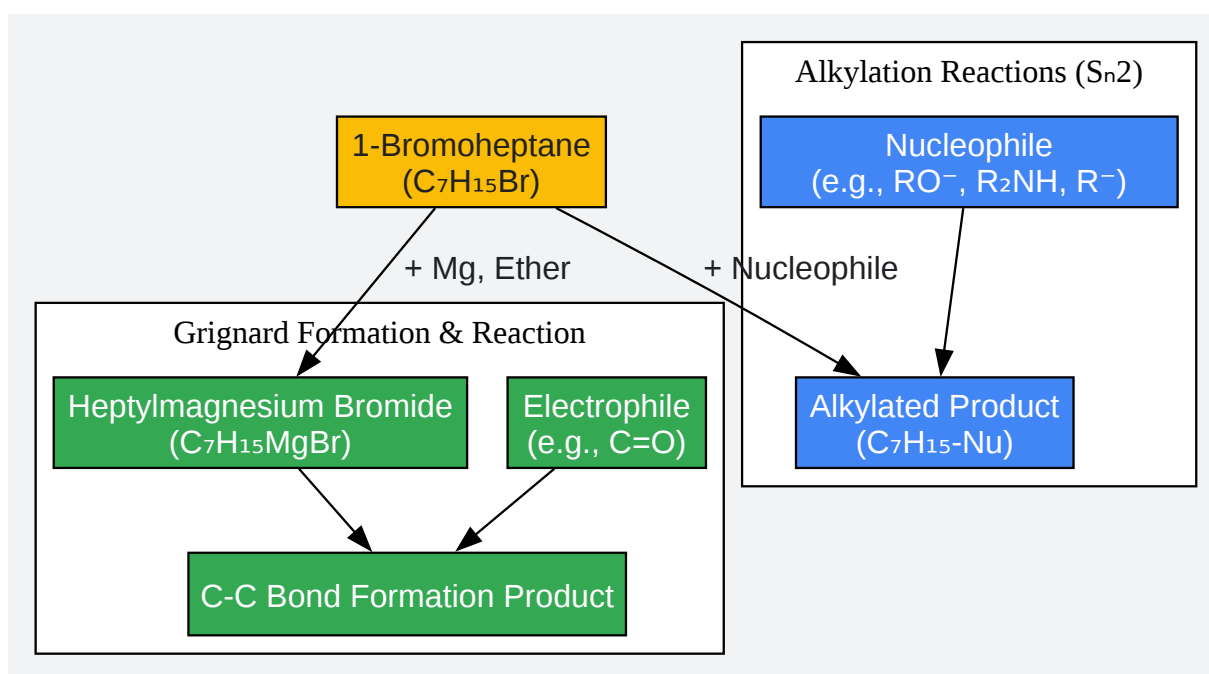
1-Bromoheptane is widely used as an alkylating agent to introduce the seven-carbon heptyl chain into various molecules.[1][4] This is fundamental for building larger carbon skeletons or for functionalizing heteroatoms.

- O-Alkylation: Reaction with alcohols or phenols (as alkoxides/phenoxides) yields heptyl ethers.
- N-Alkylation: Reaction with amines produces secondary or tertiary heptylamines.[3]

- C-Alkylation: Reaction with carbanions, such as those derived from malonic esters or organocuprates, forms new carbon-carbon bonds.

Grignard Reagent Formation

1-Bromoheptane readily reacts with magnesium metal in an ether solvent to form heptylmagnesium bromide ($\text{C}_7\text{H}_{15}\text{MgBr}$), a powerful Grignard reagent.[1] This organometallic compound acts as a strong nucleophile and base, enabling the formation of C-C bonds through reactions with electrophiles like aldehydes, ketones, esters, and epoxides.



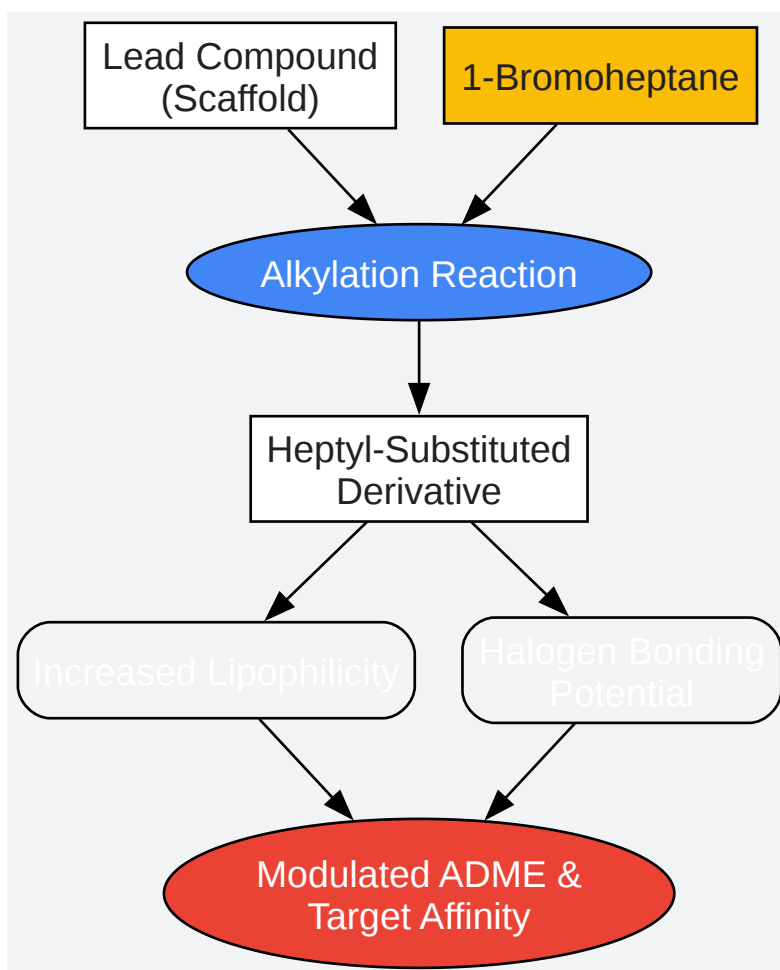
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Caption: Key synthetic pathways involving **1-bromoheptane**.

Role in Drug Design and Development

The introduction of alkyl chains and halogen atoms are common strategies in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates.[14][15] **1-Bromoheptane** serves as a valuable reagent in this context.

- **Modulation of Lipophilicity:** The addition of a heptyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes, modulate its binding to hydrophobic pockets in target proteins, and affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
- **Halogen Bonding:** The bromine atom itself can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine (the σ -hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a biological target.[14][15] This interaction can enhance binding affinity and selectivity, contributing to increased therapeutic activity.[15]
- **Synthetic Handle:** In multi-step syntheses, the heptyl bromide moiety can be introduced early and the bromine atom can later be displaced or used in cross-coupling reactions to build further molecular complexity.



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Caption: Logic flow of using **1-bromoheptane** in drug discovery.

Conclusion

1-Bromoheptane is a versatile and indispensable chemical intermediate for research scientists and drug development professionals. Its well-defined molecular structure and predictable reactivity through S_N2 and Grignard pathways make it an ideal reagent for introducing the heptyl group into complex molecules. This functionalization is a key strategy for modulating the physicochemical and biological properties of new chemical entities, underscoring the enduring importance of **1-bromoheptane** in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1][2][4] Proper handling is essential due to its flammability and irritant nature.[6][16]

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